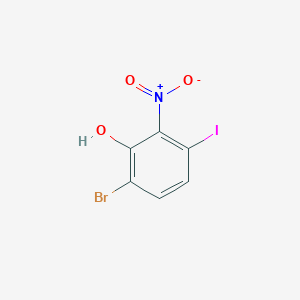

6-Bromo-3-iodo-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

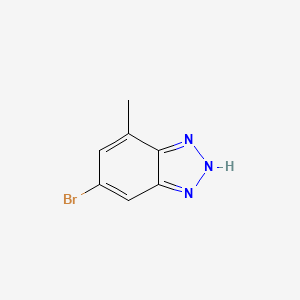

6-Bromo-3-iodo-2-nitrophenol is a compound that belongs to the class of nitrophenols . Nitrophenols are compounds with the formula HOC6H4NO2 . The compound has a molecular weight of 343.9 .

Synthesis Analysis

The synthesis of nitrophenols can be achieved through a series of reactions . The first step involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The bromination of the regio-isomers of nitrophenol has been studied using the rotating platinum electrode (RPE) techniques .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H3BrINO3 . The nitro group, -NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds are quite unstable in the thermodynamic sense . The heat of decomposition of nitromethane, for example, is 67.4 kcal mol−1 . Advantage is taken of the considerable energies and rapid rates of these reactions .Physical And Chemical Properties Analysis

Nitrophenols are more acidic than phenol itself . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications

Developmental Toxicity Assessment in Marine Life : 6-Bromo-3-iodo-2-nitrophenol has been studied for its developmental toxicity using the marine polychaete Platynereis dumerilii. The study explored the effects of various brominated and iodinated disinfection byproducts (DBPs), including this compound, in chlorinated saline sewage effluents on marine ecology. It provided insights into the toxicity levels of different halogenated DBPs, contributing to understanding their environmental impact on marine life (Yang & Zhang, 2013).

Molecular Catalysis in Chemical Reactions : The compound has been involved in studies related to molecular catalysis. One study investigated the cyclisation of 2-(3-halopropyl)-4-nitrophenols, an intramolecular nucleophilic substitution, where the rate of reaction was influenced by macrotricyclic ammonium salt through host-guest complex formation. Such research can provide valuable insights into the role of halogenated phenols in catalytic processes (Schmidtchen, 1986).

Environmental Sensing and Detection : Research on Metal–organic frameworks (MOFs) for aqueous phase sensing of nitro compounds like 2,4,6-Trinitrophenol (TNP) has been conducted. These studies are significant in detecting environmental pollutants and understanding their impact on ecosystems. Such frameworks could potentially be adapted or compared with the behavior of this compound in similar environments (Nagarkar, Desai, & Ghosh, 2016).

Biodegradation Studies : The biodegradation of related compounds like 2,6-dibromo-4-nitrophenol, which shares structural similarities with this compound, was studied. Understanding the microbial degradation process and mechanism of these compounds is crucial for assessing their environmental fate and potential impact on human health (Min, Chen, & Hu, 2019).

Mechanism of Action

Mode of Action

Based on its structural similarity to other nitrophenols, it may act through a nucleophilic aromatic substitution reaction . In such reactions, the nitro group on the phenol ring could potentially make the carbon atom to which it is attached more susceptible to attack by nucleophiles .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Safety and Hazards

Future Directions

The future directions for the study of nitrophenols could involve further exploration of their synthesis, chemical reactions, and potential applications . Current research is aimed at remediation of nitrophenols that contaminate the soil near former explosives or fabric factories and military plants .

properties

IUPAC Name |

6-bromo-3-iodo-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJINVDWCZOYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)